Manumycin A from Streptomyces parvulus

Description

Historical Context of Discovery and Initial Isolation from Streptomyces parvulus

Manumycin A is a natural product that was first isolated from the mycelium of the bacterium Streptomyces parvulus, specifically strain Tü 64. nih.govjst.go.jp The isolation and structure elucidation were detailed in a 1987 publication by A. Zeeck and his colleagues. nih.govnih.gov The compound was extracted using acetone (B3395972) and purified through chromatography. nih.gov Initial investigations revealed its biological activity against Gram-positive bacteria and fungi, as well as its ability to inhibit developmental processes in some insects. nih.govjst.go.jp

The significance of Manumycin A in biomedical research was substantially elevated in 1993 when it was identified as a potent and specific inhibitor of the enzyme farnesyltransferase (FTase) through a microbial screening program. frontiersin.orgcaymanchem.com This discovery was pivotal because FTase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. nih.gov This finding positioned Manumycin A as a valuable tool for cancer research and a lead compound for the development of anti-tumor agents. caymanchem.comnih.gov

Overview of Manumycin-Type Metabolites and Structural Classification

Manumycin A belongs to a larger family of structurally related natural products known as manumycin-type metabolites. researchgate.net These compounds are classified as polyketides and are produced by various species of actinomycetes, predominantly from the genus Streptomyces. researchgate.net

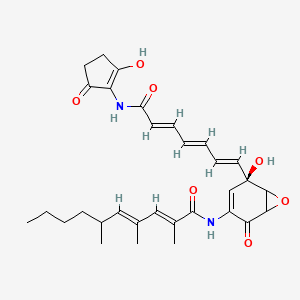

The general structure of manumycin-type metabolites is characterized by a central 2-amino-3-hydroxycyclopent-2-enone (often referred to as a C5N unit) core. nih.govnih.gov Attached to this core are two distinct polyketide-derived side chains, commonly referred to as the "upper" and "lower" chains. The structural diversity within the manumycin family arises from variations in the length, branching, and degree of saturation of these two side chains. nih.govresearchgate.net

Manumycin A itself possesses a C31H38N2O7 chemical formula. nih.gov Its structure consists of a lower triene chain and an upper 2,4,6-trimethyl-2,4-decadienoic acid chain. nih.gov The variability in these chains across different family members is a key determinant of their specific biological activities. nih.govresearchgate.net Other notable members of this family include Asukamycin (B1667649), produced by Streptomyces nodosus ssp. asukaensis, and the Colabomycins from Streptomyces aureus. researchgate.netnih.gov

Table 1: Examples of Manumycin-Type Metabolites and Their Microbial Sources

| Metabolite | Producing Organism | Reference |

|---|---|---|

| Manumycin A | Streptomyces parvulus Tü64 | researchgate.net |

| Manumycin B | Streptomyces parvulus Tü64 | researchgate.net |

| Asukamycin | Streptomyces nodosus ssp. asukaensis | researchgate.netnih.gov |

| Colabomycin E | Streptomyces aureus SOK1/5-04 | researchgate.net |

| Pacificamide | Salinispora pacifica CNT-855 | nih.gov |

Biological Significance in Natural Product Research

The biological significance of Manumycin A in natural product research is extensive and has evolved considerably since its discovery. Initially noted for its antibiotic properties, its research applications have expanded into cancer biology, inflammation, and immunology. nih.govncats.io

The primary focus of Manumycin A research has been its anticancer potential, which was originally attributed to its inhibition of farnesyltransferase (FTase). nih.govnih.gov By preventing the farnesylation of Ras proteins, Manumycin A interferes with their membrane localization and downstream signaling pathways that regulate cell growth and proliferation. nih.gov This mechanism made it a significant compound for studying Ras-dependent cancers. caymanchem.comnih.gov

However, subsequent research has revealed that the biological activities of Manumycin A are not limited to FTase inhibition. frontiersin.orgnih.gov It is now understood to be a multi-target agent. One of its other key targets is thioredoxin reductase 1 (TrxR-1), a crucial enzyme in cellular redox homeostasis. frontiersin.orgnih.govmedchemexpress.com Manumycin A irreversibly inhibits TrxR-1, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways, including the activation of caspase-9 and caspase-3. frontiersin.orgnih.gov Some studies now suggest that TrxR-1 inhibition might be the main mechanism for its cellular effects, rather than FTase inhibition. frontiersin.org

Beyond its roles in cancer, Manumycin A has demonstrated a range of other important biological effects:

Anti-inflammatory Activity: It can downregulate the release of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, in human monocytes. medchemexpress.com

Immunosuppressive Properties: Manumycin-type compounds are known to have immunosuppressive features, primarily by targeting inflammatory processes. nih.gov

Enzyme Inhibition: Besides FTase and TrxR-1, Manumycin A has been shown to inhibit other enzymes, including IκB kinase (IKK) and neutral sphingomyelinase. nih.govcaymanchem.com

Apoptosis Induction: It induces programmed cell death (apoptosis) in various cancer cell lines through multiple mechanisms, including the regulation of Sp1 transcription factor and activation of mitochondria-related pathways. ncats.ionih.gov

This multifaceted activity profile makes Manumycin A a valuable chemical probe for dissecting complex cellular pathways and a continuing source of inspiration for the design of new therapeutic agents. nih.govfrontiersin.org

Table 2: Key Biological Targets and Activities of Manumycin A

| Target / Activity | Biological Effect | Reference |

|---|---|---|

| Farnesyltransferase (FTase) Inhibition | Prevents Ras protein activation, inhibits tumor growth. | frontiersin.orgcaymanchem.comnih.gov |

| Thioredoxin Reductase 1 (TrxR-1) Inhibition | Induces oxidative stress (ROS accumulation) and apoptosis. | frontiersin.orgnih.govmedchemexpress.com |

| Apoptosis Induction | Activates caspases (e.g., Caspase-9, Caspase-3) and mitochondria-related pathways. | ncats.ionih.gov |

| Anti-inflammatory Effects | Downregulates pro-inflammatory cytokines (IL-1β, IL-6, IL-8). | medchemexpress.com |

| IκB Kinase (IKK) Inhibition | Contributes to anti-inflammatory and anti-tumor effects. | nih.govcaymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-N-[(5R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQHCKLTXDWBD-CCSUQDHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis Techniques for Determining Core Structure

The initial framework of Manumycin A was pieced together using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were central to this effort.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HETCOR, NOESY) NMR experiments were instrumental in establishing the connectivity of the atoms and the relative configuration of a related manumycin-type metabolite. nih.gov For Manumycin A itself, detailed ¹H and ¹³C NMR spectral data were published alongside its total synthesis, which served to confirm the proposed structure. acs.org High-Resolution Mass Spectrometry (HRMS) provided the exact molecular formula, corroborating the elemental composition suggested by NMR data. acs.org Infrared (IR) spectroscopy helped to identify key functional groups, such as carbonyls and amides, while Ultraviolet (UV) spectroscopy revealed the presence of the conjugated polyene systems. acs.org

Interactive Table: Key Spectroscopic Data for Manumycin A Derivatives

This table summarizes key spectroscopic features used in the structural elucidation of Manumycin A and its derivatives.

| Technique | Compound/Fragment | Observed Feature | Implication | Reference |

| ¹H NMR | Synthetic (+)-Manumycin A | Complex spectral data | Confirmed proton environment of the complete structure | acs.org |

| ¹³C NMR | Synthetic (+)-Manumycin A | Full carbon skeleton data | Verified the connectivity and carbon framework | acs.org |

| NOESY | Pacificamide (related metabolite) | Correlations between H-3/H-7, H-5/H-6, etc. | Established relative configuration of the cyclohexenone moiety | nih.gov |

| HRMS | Synthetic (+)-Manumycin A | Precise mass measurement | Confirmed elemental composition | acs.org |

| UV | Synthetic (+)-Manumycin A | Absorption maxima | Indicated conjugated chromophores | acs.org |

| IR | Synthetic (+)-Manumycin A | Characteristic absorptions | Identified functional groups (e.g., C=O, N-H) | acs.org |

Chemical Degradation Studies for Structural Fragment Identification

Before the complete structure could be confirmed by synthesis, chemical degradation was a critical tool for breaking down the complex Manumycin A molecule into smaller, more easily identifiable fragments.

A key study involved the chromic acid oxidation of Manumycin A (1). nih.gov This reaction cleaved the molecule at specific points, yielding two crucial products:

(-)-(R)-2-methylhexanoic acid (4) : The isolation and characterization of this chiral acid were vital. By comparing its optical rotation with published data, researchers established the absolute configuration at the center of chirality in the diene side chain (the "lower" chain) as (6'R). nih.gov

2-(2-methyl-4-oxo-2-pentenoylamino)-5,6-epoxy-1,4-benzoquinone (3) : This fragment represented the core epoxy-benzoquinone structure attached to the "upper" side chain. Its isolation confirmed the nature of the central ring system and its connection to the amide side chain. nih.gov

These degradation products provided unambiguous proof of the constituent parts of Manumycin A and were foundational to the subsequent assignment of its stereochemistry.

Stereochemical Assignments and Revisions

The determination of the absolute stereochemistry of Manumycin A, which has three asymmetric carbons in its core, was a complex process that ultimately required revision. nih.govoup.com

The initial assignment was proposed in 1987 based on chemical degradation and chiroptical methods. nih.gov The stereochemistry at C-5 and C-6 was determined as (5R, 6S) by comparing the Circular Dichroism (CD) spectra of an oxidation product with the known antibiotics G7063-2 and (-)-terreic acid. nih.gov The configuration at C-4 was assigned as (4R) based on the negative CD-couplet of the parent Manumycin A molecule. nih.gov Combined with the (6'R) configuration from the degradation product, the originally proposed structure was (4R, 5R, 6S, 6'R).

However, this assignment was later challenged. In 1998, the total synthesis of the enantiomer of the proposed structure, (+)-Manumycin A, was completed. acs.orgyork.ac.uk Comparison of the spectroscopic data (¹H NMR, ¹³C NMR, UV, CD) of the synthetic material with an authentic sample of natural Manumycin A revealed that they were identical. acs.org This finding unequivocally demonstrated that the absolute configuration of natural Manumycin A was, in fact, the opposite of what was initially proposed for the core. Therefore, the correct stereochemistry for Manumycin A was revised to (4S, 5S, 6R, 6'R) .

Interactive Table: Evolution of Manumycin A Stereochemical Assignment

| Stereocenter | Initial Assignment (1987) | Revised Assignment (1998) | Method of Determination | Reference |

| C-4 | R | S | CD-couplet (initial); Total Synthesis (revised) | acs.orgnih.gov |

| C-5 | R | S | CD spectra comparison (initial); Total Synthesis (revised) | acs.orgnih.gov |

| C-6 | S | R | CD spectra comparison (initial); Total Synthesis (revised) | acs.orgnih.gov |

| C-6' | R | R | Chemical degradation and optical rotation | nih.gov |

Computational and Bioinformatic Predictions in Structural Elucidation

While the primary structure of Manumycin A was solved using classical methods, modern computational and bioinformatic approaches have become invaluable for understanding its biosynthesis and for studying related compounds.

For example, in the structural elucidation of pacificamide, a new manumycin-type metabolite, Density Functional Theory (DFT) molecular calculations were used alongside NMR data to assign the relative configuration of the molecule. nih.gov Such computational methods are powerful tools for predicting and confirming the three-dimensional arrangement of atoms.

Furthermore, bioinformatics plays a crucial role in understanding how Streptomyces constructs these molecules. By analyzing the biosynthetic gene clusters (BGCs) responsible for producing manumycin-type compounds, scientists can predict aspects of the final structure. nih.govacs.org Comparative analyses of the BGCs for manumycin, asukamycin (B1667649), and pacificamide reveal how genetic differences, such as the presence or absence of an enoyl-reductase gene, lead to variations in the saturation of the polyketide side chains. nih.gov This bioinformatic approach not only supports the elucidated structures but also provides a predictive framework for discovering new, related natural products. acs.org

Biosynthesis of Manumycin a in Streptomyces Parvulus

Precursor Incorporation and Pathway Analysis

The biosynthesis of the manumycin-type antibiotics, including Manumycin A, is initiated from three primary components: a "lower" polyketide chain, an "upper" polyketide chain, and a distinctive cyclized C₅N unit. nih.gov The assembly of these precursors is a highly regulated process that has been the subject of detailed pathway analysis.

Role of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

A key precursor for the manumycin family of metabolites is 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), which serves as the starter unit for the "lower" polyketide chain. nih.govnih.gov This aromatic amino acid forms the central mC₇N cyclic unit that connects the two polyketide chains. nih.gov Isotope labeling studies have confirmed that 3,4-AHBA is the direct precursor of the C₇N unit in both asukamycin (B1667649) and manumycin. acs.org The biosynthesis of 3,4-AHBA itself is noteworthy, as it is derived from the tricarboxylic acid (TCA) cycle intermediate succinate (B1194679) and the carbohydrate metabolite glycerol, a pathway distinct from the more common shikimate pathway for aromatic compound synthesis. rsc.org

The incorporation of 3,4-AHBA is a critical step, and the genes responsible for its synthesis are found within the manumycin biosynthetic gene cluster. These include genes encoding for enzymes that catalyze the formation of this non-proteinogenic amino acid. nih.gov

Cyclized 5-aminolevulinic Acid (C₅N unit) Integration

Another crucial building block in the biosynthesis of many manumycin-type compounds is a cyclized 5-aminolevulinic acid (ALA) moiety, which forms a 2-amino-3-hydroxycyclopent-2-enone (C₅N) unit. nih.govnih.gov This C₅N unit is typically attached to the lower polyketide chain. nih.gov The formation of the C₅N unit is directed by a set of three enzymes: a cyclizing 5-aminolevulinate synthase (cALAS), an amide synthase (AMS), and an aminolevulinate-CoA ligase (ALL). nih.gov The genes encoding these enzymes are characteristically found together as an operon within the biosynthetic gene cluster. nih.govnih.gov

The integration of the C₅N unit is a tightly regulated process. Studies on the biosynthesis of asukamycin, a related manumycin-type antibiotic, suggest that the two polyketide chains are synthesized separately and that the "upper" chain must be connected to the "lower" polyketide chain before the C₅N unit is attached. nih.gov

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genetic blueprint for Manumycin A biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces parvulus. The identification and characterization of this and related BGCs have provided significant insights into the production of manumycin-type metabolites.

Comparative Genomics of Manumycin-Type BGCs Across Actinobacteria

Comparative genomic analyses have revealed that manumycin-type BGCs are distributed across various genera of Actinobacteria, including Streptomyces, Saccharothrix, and the marine actinobacterium Salinispora. nih.govnih.govacs.orgnih.gov These BGCs share a core set of genes essential for the biosynthesis of the manumycin scaffold. Key shared genes include those for the synthesis of 3,4-AHBA, type II polyketide synthase (PKS) genes for the lower polyene chain, and an arylamine N-acyltransferase gene for ligating the upper acyl chain. nih.gov

Despite the conserved core, genetic differences in the BGCs correlate with the structural diversity observed among manumycin-type compounds. acs.orgnih.gov For instance, variations in the genes responsible for the upper polyketide chain lead to differences in its length, saturation, and branching patterns. nih.gov Hierarchical clustering of manumycin-type BGCs has identified multiple groups, some of which are linked to known metabolites while others remain "orphan" clusters, suggesting undiscovered structural diversity within this compound class. nih.gov

Analysis of Orphan Manumycin-Type Gene Clusters

Genome mining efforts have uncovered a number of "orphan" manumycin-type BGCs, which are predicted to produce novel manumycin analogues but whose products have not yet been identified. nih.govacs.orgnih.gov These orphan clusters often exhibit unique gene organizations, hinting at the potential for new chemical structures. nih.gov For example, analysis of the marine actinobacterium Salinispora pacifica led to the discovery of a new manumycin-type metabolite, pacificamide, and its corresponding unique BGC. acs.orgnih.gov The study of these orphan clusters is a promising strategy for the discovery of new natural products with potentially valuable biological activities. The activation of cryptic or silent manumycin-type BGCs through genetic manipulation has also proven successful in producing novel compounds. nih.govmdpi.com

Enzymatic Steps and Polyketide Synthase (PKS) Involvement

The assembly of the polyketide chains of Manumycin A is catalyzed by polyketide synthases (PKSs). Manumycin-type metabolites are typically assembled from two short polyketide chains. nih.gov The "lower" chain is initiated with 3,4-AHBA and extended, while the "upper" chain shows greater variability. nih.gov

The BGC for manumycin-type compounds contains genes encoding for both type I and type II PKS components. The "lower" polyene chain is typically synthesized by a type II PKS system. nih.gov The biosynthesis of the "upper" chain can involve different PKS modules, contributing to the structural diversity of the final products. For example, in the asukamycin BGC, two unique β-ketoacyl-ACP synthase III (KAS III) homologues, AsuC3 and AsuC4, are involved in both the initiation and iterative elongation of the upper triene chain. researchgate.net These enzymes exhibit promiscuity, accepting various acyl-CoA starters, which, in combination with other permissive enzymes like ketoreductases and dehydratases, can lead to a variety of polyene structures. researchgate.net The attachment of the upper chain to the 3-amino group of the 3,4-AHBA moiety is catalyzed by an arylamine N-acyltransferase. nih.gov

Enzymes Controlling Carbon Chain Lengths

The structural integrity of Manumycin A, particularly the length of its two polyketide chains, is determined by specific enzyme complexes known as polyketide synthases (PKSs). While the Manumycin A gene cluster from Streptomyces parvulus is not as extensively detailed in literature as some of its analogues, significant insights can be drawn from homologous, well-characterized BGCs like those for asukamycin and pacificamide. nih.gov

The "lower" polyene chain is assembled by a Type II PKS system. nih.gov These systems typically include a minimal set of enzymes: a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). semanticscholar.org In manumycin-type BGCs, such as the pacificamide (pac) cluster, specific genes like pac21 and pac22 are identified as the Type II PKS genes responsible for the formation of this lower chain. nih.gov It is the role of the CLF, in concert with the ketosynthase, to dictate the precise number of condensation reactions, thereby controlling the final length of the polyketide backbone. researchgate.net

The "upper" acyl chain's biosynthesis is initiated by a different class of enzyme, a Type III PKS, also known as a ketosynthase III (KSIII). nih.gov In the asukamycin BGC, two KSIII enzymes, AsuC3 and AsuC4, are involved in the biosynthesis of the upper triene chain, demonstrating both initiation and iterative elongation activity. nih.gov Similarly, the pacificamide cluster contains two KSIII genes (pac4 and pac6) associated with the initial condensation step for the upper chain. nih.gov These enzymes select the starter unit and catalyze the initial steps of chain formation, which is then likely extended by fatty acid synthase (FAS) machinery from the host's primary metabolism to achieve its final length. nih.gov The variability in the upper chain's length and branching among different manumycin-type compounds is largely attributed to the specificity of these initiating KSIII enzymes and the subsequent processing steps. nih.gov

Amidase and CoA-transferase Specificity in Precursor-Directed Biosynthesis

Precursor-directed biosynthesis studies, where artificial starter molecules are fed to Streptomyces parvulus cultures, have provided critical insights into the specificity of the enzymes that assemble Manumycin A. These experiments allow for a functional differentiation between two key enzymatic activities: an amidase and a CoA-transferase. researchgate.net

The amidase is responsible for attaching the pre-formed upper polyketide chain (the chiral C13-side chain in the case of Manumycin A) to the amino group of the central aromatic starter unit. researchgate.net The CoA-transferase is believed to activate the carboxylic acid group of the starter unit, preparing it for elongation by the Type II PKS system to form the lower polyene chain. researchgate.net

The specificity of these enzymes is not absolute, allowing them to accept certain artificial precursors, which leads to the generation of novel analogues. However, the structural features of the fed precursor are critical. For example, feeding experiments with isomers of aminobenzoic acid demonstrated that 3-aminobenzoic acid could be incorporated to form an analogue with both side chains attached. nih.gov In contrast, 4-aminobenzoic acid resulted in a metabolite where the upper chiral side chain was missing, suggesting that the spatial arrangement of the amino and carboxyl groups is crucial for recognition by the amidase. nih.govnih.gov 2-aminobenzoic acid was not incorporated at all, indicating strict steric and electronic requirements for enzymatic processing. nih.gov

| Artificial Precursor Fed | Resulting Analogue Class | Inferred Enzyme Activity |

|---|---|---|

| 3-Aminobenzoic acid (mABA) | Analogue with both upper and lower chains (e.g., 64-mABA) nih.gov | Accepted by both CoA-transferase and Amidase researchgate.netnih.gov |

| 4-Aminobenzoic acid (pABA) | Analogue with only the lower chain (e.g., 64-pABA) nih.gov | Accepted by CoA-transferase but not by Amidase nih.govresearchgate.net |

| 2-Aminobenzoic acid (oABA) | No incorporation nih.gov | Not accepted by the biosynthetic enzymes nih.gov |

| Various other acids, amines, and amino acids | Suppression of Manumycin A biosynthesis, no new metabolites nih.gov | Inhibitory effect or lack of recognition by enzymes nih.gov |

Genetic Manipulation of Biosynthetic Pathways

The modular nature of the Manumycin A biosynthetic pathway presents opportunities for genetic manipulation to generate novel compounds. Techniques such as precursor-directed biosynthesis and the activation of silent, or "cryptic," gene clusters have proven effective in expanding the chemical diversity of the manumycin family.

Precursor-Directed Biosynthesis for Novel Analogue Production

By supplying non-native starter units to the fermentation broth of S. parvulus, it is possible to override the natural biosynthesis and create structurally modified antibiotics. nih.gov This method, known as precursor-directed biosynthesis, leverages the substrate flexibility of the pathway's enzymes. The successful production of new manumycin analogues relies on feeding high concentrations of artificial precursors to outcompete the natural starter unit. nih.gov

This approach has led to the isolation of several new and unusual manumycin analogues. researchgate.net These compounds can be categorized into three main classes:

The artificial starter molecule elongated with the lower triene chain and the C5N moiety. researchgate.net

The artificial starter molecule linked only to the upper chiral side chain. researchgate.net

The artificial starter molecule substituted with both the upper and lower chains. researchgate.net

A key example is the feeding of 3-aminobenzoic acid (mABA) at high concentrations (55 mM), which suppressed the production of Manumycin A and resulted in the synthesis of a new analogue, 64-mABA. nih.gov Similarly, feeding 4-aminobenzoic acid (pABA) induced the formation of 64-pABA, a metabolite lacking the characteristic upper side chain. nih.gov

| Precursor Fed | Novel Analogue Produced | Key Structural Feature | Reference |

|---|---|---|---|

| 3-Aminobenzoic acid | 64-mABA | Natural m-C7N unit is replaced by a 3-aminobenzoyl moiety. Contains both upper and lower chains. | nih.govnih.gov |

| 4-Aminobenzoic acid | 64-pABA | Natural m-C7N unit is replaced by a 4-aminobenzoyl moiety. Lacks the upper chiral side chain. | nih.gov |

Activation of Cryptic Gene Clusters in Heterologous Hosts

Genomic sequencing of Streptomyces and related actinomycetes has revealed that a large number of BGCs are not expressed under standard laboratory conditions; they are "silent" or "cryptic". microbomics.comresearchgate.net These silent clusters represent a vast, untapped reservoir of potentially novel natural products. Several genetic strategies have been developed to awaken these clusters. microbomics.comresearchgate.net

One powerful technique is the heterologous expression of the entire BGC. microbomics.com This involves cloning the gene cluster from the native producer and introducing it into a well-characterized, genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces lividans. microbomics.comnih.gov This approach was successfully used to activate a silent manumycin-type BGC from Saccharothrix espanaensis. microbomics.com While the wild-type strain produced no detectable manumycins, the heterologous host carrying the cloned BGC produced several novel manumycin-type compounds. microbomics.com

The production levels in heterologous hosts can often be enhanced by further genetic manipulation. Overexpression of pathway-specific positive regulatory genes is a common strategy. microbomics.com For instance, in the S. espanaensis manumycin-type cluster, the overexpression of a regulatory gene homologous to asuR1 from the asukamycin pathway significantly increased the production of the novel analogues. Other methods to activate silent clusters include replacing native promoters with strong, constitutive promoters or using advanced techniques like CRISPR-based gene activation (CRISPRa) to rewire endogenous regulation. nih.govresearchgate.net These genetic manipulations have successfully activated cryptic BGCs to yield novel compounds with different upper and lower chain structures compared to known manumycins. microbomics.com

Synthetic Methodologies and Analog Development

Total Synthesis of Manumycin A

The first total synthesis of (+)-Manumycin A served not only as a confirmation of its structure but also corrected the initially proposed stereochemistry to a syn-hydroxy epoxide arrangement. capes.gov.br This pioneering work established a viable synthetic pathway that has influenced subsequent analogue development.

A critical step in the total synthesis of Manumycin A is the construction of the chiral epoxyquinol nucleus. capes.gov.br A practical and stereoselective route to this core structure has been a major focus of synthetic efforts. nih.gov One successful approach begins with the readily available starting material, p-benzoquinone. nih.gov The key transformation involves an asymmetric epoxidation reaction. Specifically, methodologies such as Wynberg's chiral phase transfer methodology have been successfully employed to create the key epoxyquinol intermediate with a high degree of stereocontrol. capes.gov.brscilit.com This method allows for the preparation of the C(7)N core of manumycin-type compounds in an optically pure form. nih.gov The synthesis proceeds through a diepoxy aminoinositol intermediate, which is a versatile precursor for forming the enantiopure epoxyquinones and quinols necessary for the final product. nih.gov The stereoselectivity of these epoxidation and subsequent epoxide cleavage reactions is crucial for establishing the correct absolute stereochemistry of the final natural product. nih.gov

The construction of Manumycin A's characteristic lower polyene side chain is effectively achieved through the use of the Stille reaction. capes.gov.brscilit.com The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org In the context of Manumycin A synthesis, this reaction is used to couple the complex epoxyquinol core with a suitably functionalized vinylstannane, which represents the polyene side chain. capes.gov.brnih.gov The reaction typically utilizes a palladium(0) catalyst, such as one generated from Pd(PPh₃)₄, which undergoes oxidative addition with the organic halide (attached to the core), followed by transmetalation with the organostannane (the side chain) and subsequent reductive elimination to form the new carbon-carbon bond, yielding the coupled product. libretexts.org This powerful bond-forming reaction has proven highly effective for constructing the intricate and sensitive polyene systems found in Manumycin A and its analogues. capes.gov.brresearchgate.net

Synthetic Approaches to Manumycin Analogues

The development of synthetic routes to Manumycin A has paved the way for the creation of numerous analogues. These efforts aim to explore the structure-activity relationship (SAR) of this class of compounds and to generate new molecules with improved or novel biological functions. acs.orgnih.gov

The synthesis of novel analogues of the Manumycin family often involves modifications to both the chiral core and the polyene side chains. acs.org Organozirconocene-mediated polyene synthesis represents one method for preparing the side chains found in Manumycin A and the related antibiotic Asukamycin (B1667649). acs.org This approach allows for the controlled construction of the conjugated double bond system. The synthesis of various epoxyquinol and epoxyquinone analogues of Manumycin A allows for systematic investigation into how changes in the core structure affect biological activity. scilit.com These modifications can include altering the stereochemistry or the substitution pattern of the epoxyquinol ring system to produce analogues like Alisamycin, Nisamycin, and LL-C10037α. scilit.com

The structural framework of Manumycin-type antibiotics includes a central amide linkage. A key building block in the biosynthesis of related compounds like Asukamycin is 2-amino-3-hydroxycyclopent-2-enone, often referred to as the C₅N unit. nih.govnih.gov This moiety is derived from 5-aminolevulinic acid. nih.gov Synthetic strategies targeting Manumycin analogues have explored the creation of unsaturated amides derived from this 2-amino-3-hydroxycyclopentenone (B1251831) core. researchgate.net A Stille-based approach has been investigated for synthesizing such structures, demonstrating the versatility of this coupling reaction in forming the amide-linked components of these complex natural products. researchgate.net The synthesis of protoasukamycin, an intermediate where the final epoxyquinol structure has not yet been formed, and its efficient conversion into Asukamycin, demonstrates that the formation of the complex core is a terminal step in the biosynthetic pathway. nih.gov This insight informs synthetic strategies for creating analogues by modifying precursor structures before the final oxidation. nih.govrsc.org

Design Principles for Novel Analogues with Targeted Biological Activities

The design of new Manumycin analogues is guided by principles aimed at achieving specific biological targets. nih.gov A primary goal is to enhance potency against a particular molecular target while potentially reducing off-target effects. Historically, Manumycin A was identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme involved in post-translational protein modification. frontiersin.orgnih.gov

Structure-activity relationship studies, facilitated by the synthesis of various analogues, are crucial. By systematically altering different parts of the Manumycin A structure—such as the "upper" and "lower" polyketide chains or the central core—researchers can identify which molecular features are essential for a given biological activity. nih.govrsc.orgresearchgate.net For instance, precursor-directed biosynthesis, where artificial starter molecules are fed to the Streptomyces parvulus culture, has been used to generate novel analogues with modified aromatic starter units. rsc.org This technique has revealed that the enzymatic machinery of the organism can tolerate some variation in the precursor structure, leading to new compounds where the artificial starter is elongated with the triene chain, the chiral side chain, or both. rsc.org

The design of novel analogues often involves computational docking studies to predict how a modified structure might interact with its target protein. researchgate.net This rational design approach, combined with synthetic chemistry, aims to create compounds with optimized binding affinity and specificity for targets such as FTase or neutral sphingomyelinase. nih.govresearchgate.neth1.co The ultimate goal is to develop new molecules with potential therapeutic applications, leveraging the Manumycin scaffold as a starting point for innovation. nih.govmdpi.commdpi.com

Mechanism of Action and Molecular Targets in Vitro and Model Organism Studies

Farnesyltransferase (FTase) Inhibition

A primary and extensively studied mechanism of Manumycin A is its inhibition of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of cellular proteins. nih.govnih.gov This inhibition has significant downstream effects on cellular signaling and function.

Competition with Farnesylpyrophosphate (B10766280) (FPP) Substrate

Manumycin A functions as a competitive inhibitor of FTase with respect to the farnesylpyrophosphate (FPP) substrate. nih.govresearchgate.net This means that Manumycin A directly competes with FPP for binding to the active site of the FTase enzyme. Due to its structural similarity to FPP, Manumycin A can occupy the binding site, thereby preventing the transfer of the farnesyl group from FPP to target proteins. nih.gov Kinetic analyses have determined the inhibition constant (Ki) for Manumycin A's competitive inhibition of FTase with respect to FPP to be approximately 1.2 µM. researchgate.net In contrast, its inhibitory action is noncompetitive with respect to the protein substrate, such as the Ras protein. researchgate.netpnas.org

Impact on Ras Protein Processing and Signaling Pathways

The inhibition of FTase by Manumycin A has a profound impact on the processing and function of Ras proteins, which are key regulators of cell growth, differentiation, and survival. researchgate.netresearchgate.net Farnesylation is a critical step for the proper localization of Ras proteins to the cell membrane, a prerequisite for their biological activity. researchgate.net By blocking this farnesylation step, Manumycin A prevents Ras from maturing and localizing correctly, thereby inhibiting its signaling functions. researchgate.net

The disruption of Ras processing consequently affects downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway. nih.govuvm.edu This pathway is crucial for transmitting mitogenic signals from the cell surface to the nucleus. researchgate.net Studies have shown that Manumycin A-mediated inhibition of FTase leads to a decrease in Ras activity, which in turn prevents the activation of the downstream effectors in the Ras/Raf/ERK1/2 signaling cascade. nih.govuvm.edunih.gov This ultimately interferes with the regulation of gene expression related to cell proliferation and survival.

Differentiation from Other FTase Inhibitors (e.g., Lonafarnib, Tipifarnib)

Manumycin A's mechanism of FTase inhibition distinguishes it from other well-known FTase inhibitors (FTIs) such as Lonafarnib and Tipifarnib. nih.gov While all three compounds target the same enzyme, their mode of action differs significantly. Manumycin A is a competitive inhibitor with respect to the farnesylpyrophosphate (FPP) substrate. nih.gov

In contrast, Lonafarnib and Tipifarnib are competitive inhibitors with respect to the protein substrate that contains the C-terminal "CAAX" motif, which is recognized by FTase. nih.gov This fundamental difference in their mechanism of competition within the enzyme's active site represents a key distinguishing feature. Furthermore, Lonafarnib and Tipifarnib exhibit significantly lower IC50 values for FTase inhibition, in the nanomolar range, compared to the micromolar concentrations required for Manumycin A. nih.govresearchgate.net

| Compound | Mechanism of FTase Inhibition | Target of Competition |

| Manumycin A | Competitive | Farnesylpyrophosphate (FPP) |

| Lonafarnib | Competitive | CAAX-containing protein substrate |

| Tipifarnib | Competitive | CAAX-containing protein substrate |

Inhibition of Neutral Sphingomyelinase

In addition to its effects on FTase, Manumycin A has been identified as an inhibitor of neutral sphingomyelinase (nSMase). nih.gov Neutral sphingomyelinase is an enzyme involved in the hydrolysis of sphingomyelin (B164518) to generate ceramide, a lipid second messenger implicated in various cellular processes, including apoptosis and inflammation. Research has indicated that Manumycin A can inhibit the activity of nSMase, with a reported half-maximal inhibitory concentration (IC50) of 145 µM. nih.gov This inhibitory activity suggests that some of the biological effects of Manumycin A may be mediated through the modulation of sphingolipid signaling pathways, independent of its FTase-inhibiting properties.

Modulation of Signal Transduction Pathways

Manumycin A also exerts its effects by modulating key signal transduction pathways that are central to cellular regulation, inflammation, and survival.

Effects on PI3K-AKT Pathway and pAKT

Manumycin A has been shown to exert inhibitory effects on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a critical cascade for cell survival and proliferation. researchgate.netmdpi.com In studies involving colorectal cancer (CRC) cells, treatment with Manumycin A led to a significant decrease in the phosphorylation of both PI3K and its downstream effector, AKT. nih.gov The activation of the PI3K/AKT pathway is a crucial event in the progression of many cancers, promoting cell growth and conferring resistance to apoptosis. mdpi.com

The antitumor effect of Manumycin A on CRC cells was linked to an increase in the generation of reactive oxygen species (ROS). nih.gov Interestingly, the inhibitory effect of Manumycin A on the PI3K-AKT pathway was attenuated by the antioxidant N-acetyl-l-cysteine (NAC), suggesting that the compound's modulation of this pathway is at least partially dependent on the induction of oxidative stress. nih.gov The reduction in phosphorylated AKT (pAKT) levels by Manumycin A disrupts the downstream signaling that would normally promote cell survival. researchgate.netnih.govfrontiersin.org

Regulation of Specificity Protein 1 (Sp1) Expression

Research indicates that Manumycin A influences the expression of Specificity Protein 1 (Sp1). nih.govfrontiersin.org Sp1 is a transcription factor that is overexpressed in numerous types of tumors and plays a key role in regulating the expression of genes involved in cell growth, differentiation, and apoptosis. elsevierpure.com The modulation of Sp1 by Manumycin A represents another potential mechanism for its anti-proliferative effects, although the precise details of this regulatory action are still under investigation. nih.govfrontiersin.org

Ras/Raf/ERK1/2 Signaling Pathway Modulation

One of the most well-documented effects of Manumycin A is the modulation of the Ras/Raf/ERK1/2 signaling pathway. nih.govnih.gov This pathway is central to transmitting extracellular signals to the cell nucleus to regulate gene expression related to cell proliferation and differentiation. frontiersin.org Manumycin A was initially characterized as an inhibitor of farnesyltransferase, an enzyme that catalyzes the post-translational farnesylation of Ras proteins. nih.govnih.gov This lipid modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its activation. nih.gov

By inhibiting farnesyltransferase, Manumycin A prevents Ras activation, thereby blocking the downstream signaling cascade. nih.gov Studies in castration-resistant prostate cancer (CRPC) cells have shown that Manumycin A treatment leads to a reduction in the levels of phosphorylated Raf (p-Raf) and phosphorylated ERK (p-ERK). nih.gov This inhibitory effect on the Ras/Raf/ERK1/2 pathway was found to be the primary mechanism behind Manumycin A's ability to suppress the biogenesis and secretion of exosomes in these cancer cells. nih.govnih.govresearchgate.net

Interaction with Other Enzymes and Proteins

Beyond its effects on major signaling cascades, Manumycin A directly interacts with and inhibits other key cellular enzymes and can function as a molecular glue, inducing novel protein-protein interactions.

Irreversible Inhibition of Mammalian Thioredoxin Reductase-1 (TrxR-1)

A significant discovery regarding Manumycin A's mechanism is its role as a potent and irreversible inhibitor of mammalian cytosolic thioredoxin reductase-1 (TrxR-1). nih.govacs.orgtargetmol.com The thioredoxin system is a major regulator of cellular redox homeostasis. nih.gov The inhibition of TrxR-1 by Manumycin A is time-dependent, with a reported IC50 value of 272 nM following preincubation. nih.govacs.org

The mechanism of inhibition involves a covalent interaction where Manumycin A acts as a Michael acceptor, forming an adduct with the crucial selenocysteine (B57510) (Sec) residue located in the C-terminal redox center of the enzyme. nih.govacs.org This irreversible binding converts TrxR-1 into an NADPH oxidase, a state referred to as a "SecTRAP." nih.govacs.org In this altered state, the enzyme futilely consumes NADPH to reduce oxygen, leading to the production of superoxide (B77818) radical anions (O2–•) and inducing significant oxidative stress. nih.govacs.org This action is considered a primary contributor to the apoptotic effects of Manumycin A, potentially more significant than its farnesyltransferase inhibitory activity. frontiersin.org

Induction of Cellular Apoptosis and Cell Death Mechanisms (In Vitro Studies)

The culmination of Manumycin A's diverse molecular interactions is the potent induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.gov In vitro studies using prostate and colorectal cancer cells have demonstrated that Manumycin A induces both early and late-stage apoptosis in a time- and dose-dependent manner. nih.govnih.gov

Several interconnected mechanisms contribute to this pro-apoptotic effect:

Intrinsic Pathway Activation: Manumycin A activates the intrinsic apoptosis pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov This activation is linked to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

ROS-Mediated Apoptosis: The inhibition of TrxR-1 leads to a massive increase in intracellular ROS. nih.govfrontiersin.org This oxidative stress is a powerful trigger for apoptosis, partly through the activation of the ASK1 signaling pathway, which is normally suppressed by reduced thioredoxin. nih.gov

Proteasome Inhibition: Manumycin A has also been reported to inhibit the proteasome, leading to the accumulation of polyubiquitinated proteins. nih.gov This includes the pro-apoptotic protein NOXA, which is normally degraded by the proteasome. Increased levels of NOXA can activate caspase-9 and contribute to cell death. nih.gov

p53 Activation: As described by the molecular glue hypothesis, the induced interaction between UBR7 and p53 activates p53-dependent cell death pathways. nih.govbiorxiv.org

Table 1: Summary of Key Molecular Targets and Effects of Manumycin A

| Target Pathway/Protein | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| PI3K-AKT Pathway | Decreases phosphorylation of PI3K and AKT. | Inhibition of cell survival and proliferation signals. | researchgate.netnih.gov |

| Ras/Raf/ERK1/2 Pathway | Inhibits farnesyltransferase, preventing Ras activation. | Reduced phosphorylation of Raf and ERK; suppressed exosome biogenesis. | nih.govnih.gov |

| Thioredoxin Reductase-1 (TrxR-1) | Irreversible covalent inhibition via Michael addition to the selenocysteine residue. | Conversion of TrxR-1 to a "SecTRAP," inducing massive ROS production and oxidative stress. | frontiersin.orgnih.govacs.org |

| UBR7 and p53 | Acts as a molecular glue, covalently binding to UBR7 (C374) to induce interaction with p53. | Activation of p53 transcriptional activity and p53-mediated cell death. | nih.govbiorxiv.orgbiorxiv.org |

| Apoptosis Machinery | Multiple inputs including ROS production, caspase activation, and p53 activation. | Induction of apoptosis via the intrinsic pathway (caspase-9, caspase-3 activation). | nih.govnih.govnih.gov |

Activation of Caspase Cascades

Manumycin A is a potent inducer of apoptosis, a form of programmed cell death, which is often mediated by a family of cysteine proteases known as caspases. Research indicates that Manumycin A treatment leads to the activation of key initiator and executioner caspases.

Specifically, studies have shown that Manumycin A activates caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. nih.govnih.govdovepress.com This activation subsequently triggers the downstream executioner caspase-3 . nih.govnih.govdovepress.comnih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.org For instance, the cleavage of poly-(ADP-ribose)polymerase (PARP) by activated caspase-3 is a well-documented event following Manumycin A treatment. nih.govaacrjournals.org

In some cellular contexts, such as in the human leukemia cell lines U937 and HL-60, Manumycin A has also been observed to activate caspase-8 , the initiator caspase of the extrinsic (death receptor) pathway. nih.gov This suggests that Manumycin A may engage multiple arms of the apoptotic machinery to ensure efficient cell killing. The use of caspase inhibitors has confirmed the dependence of Manumycin A-induced apoptosis on this enzymatic cascade, as a caspase-9 inhibitor was shown to block Manumycin A-induced caspase-3 activation and subsequent cell death in prostate cancer cells. nih.govdovepress.comresearchgate.net

Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax) members. frontiersin.org The balance between these opposing factions determines the cell's fate. Manumycin A has been shown to modulate the expression and function of several Bcl-2 family members to favor apoptosis.

In various cancer cell lines, treatment with Manumycin A leads to the downregulation of anti-apoptotic proteins. A notable decrease in the expression of Bcl-2 has been observed in prostate cancer cells. nih.govbohrium.com Similarly, levels of Bcl-xL and the myeloid cell leukemia 1 (Mcl-1 ) protein have been shown to be suppressed by Manumycin A in malignant pleural mesothelioma and oral squamous cell carcinoma cells. nih.govspandidos-publications.comnih.gov The anti-apoptotic protein survivin is also downregulated in response to Manumycin A. nih.govspandidos-publications.com

Concurrently, Manumycin A promotes the activity of pro-apoptotic proteins. It has been found to increase the expression of Bax in prostate cancer and malignant pleural mesothelioma cells. nih.govnih.govspandidos-publications.com Furthermore, Manumycin A can induce the translocation of Bax from the cytosol to the mitochondria, a critical step for the initiation of mitochondrial-mediated apoptosis. nih.gov This translocation was found to be essential for Manumycin A-induced mitochondrial condensation and cytochrome c release in anaplastic thyroid cancer cells. nih.govoup.com

Table 1: Effect of Manumycin A on Bcl-2 Family Proteins

| Protein | Family Role | Effect of Manumycin A | Cell Line/Model | Reference(s) |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation | Prostate cancer | nih.govbohrium.com |

| Bcl-xL | Anti-apoptotic | Downregulation | Malignant pleural mesothelioma | nih.govspandidos-publications.com |

| Mcl-1 | Anti-apoptotic | Downregulation | Malignant pleural mesothelioma, Oral squamous cell carcinoma | nih.govspandidos-publications.comnih.gov |

| Survivin | Anti-apoptotic | Downregulation | Malignant pleural mesothelioma | nih.govspandidos-publications.com |

| Bax | Pro-apoptotic | Upregulation, Translocation to mitochondria | Prostate cancer, Malignant pleural mesothelioma, Anaplastic thyroid cancer | nih.govnih.govspandidos-publications.comnih.gov |

Mitochondrial Pathway Activation and Membrane Depolarization

The mitochondrion plays a central role in the intrinsic pathway of apoptosis, and Manumycin A has been shown to directly target this organelle to induce cell death. youtube.comyoutube.com A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial dysfunction. spandidos-publications.com

Studies have demonstrated that Manumycin A induces significant depolarization of the mitochondrial membrane in a concentration-dependent manner in various cancer cells, including malignant pleural mesothelioma and leukemia cell lines. nih.govnih.govspandidos-publications.com This depolarization is often a consequence of the altered balance of Bcl-2 family proteins, particularly the mitochondrial translocation of Bax, which can form pores in the outer mitochondrial membrane. nih.govoup.comyoutube.com

The loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. One of the most critical of these factors is cytochrome c . nih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then oligomerizes to form the apoptosome, a platform for the activation of caspase-9. nih.govyoutube.com Manumycin A has been shown to induce the release of cytochrome c from the mitochondria into the cytosol, thereby initiating this caspase activation cascade. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Downstream Effects

Manumycin A treatment has been linked to a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

The generation of ROS appears to be a crucial component of Manumycin A's pro-apoptotic activity. In glioma cells, Manumycin A-induced apoptosis was shown to be dependent on ROS generation, as the use of an ROS inhibitor, N-acetylcysteine, blocked the apoptotic effects. nih.gov The increase in ROS is associated with a decrease in the levels of antioxidant proteins such as superoxide dismutase (SOD-1) and thioredoxin (TRX-1). nih.gov

One of the proposed mechanisms for ROS induction by Manumycin A is through the inhibition of thioredoxin reductase 1 (TrxR-1). frontiersin.orgnih.govnih.gov Manumycin A is a potent and irreversible inhibitor of TrxR-1. nih.gov Inhibition of this key antioxidant enzyme can disrupt the cellular redox balance and lead to an accumulation of ROS. nih.govnih.gov The elevated ROS levels can then contribute to the activation of apoptotic signaling pathways. nih.govnih.gov Previous studies have also indicated that Manumycin A can induce ROS in leukemic cells. ashpublications.org

Exosome Biogenesis and Secretion Suppression

Beyond its direct effects on apoptosis, Manumycin A has been identified as an inhibitor of exosome biogenesis and secretion. nih.govadipogen.comnih.gov Exosomes are small extracellular vesicles that play a critical role in intercellular communication and are implicated in cancer progression and therapy resistance. aacrjournals.org

Manumycin A's inhibitory effect on exosomes is primarily mediated through the targeted inhibition of the Ras/Raf/ERK1/2 signaling pathway. nih.govnih.gov As a farnesyltransferase inhibitor, Manumycin A prevents the post-translational modification necessary for Ras protein localization and function. adipogen.com This disruption of Ras signaling, in turn, affects the machinery involved in exosome formation and release. Specifically, Manumycin A has been shown to attenuate the expression of proteins involved in the endosomal sorting complex required for transport (ESCRT) pathway, such as Alix and Hrs, as well as the Rab GTPase Rab27a, which are all crucial for exosome biogenesis. nih.govnih.gov

This suppression of exosome release has been observed in castration-resistant prostate cancer cells, where Manumycin A was identified in high-throughput screens as a compound that selectively inhibits exosome biogenesis. nih.govnih.govaacrjournals.orgresearchgate.net By blocking this communication channel, Manumycin A may reduce the ability of cancer cells to influence their microenvironment and promote disease progression. medchemexpress.com

Autophagy Induction

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. youtube.comyoutube.com Its role in cancer is complex, acting as both a tumor suppressor and a cell survival mechanism. youtube.comyoutube.com The effect of Manumycin A on autophagy has yielded some varied observations.

In some contexts, Manumycin A has been reported to induce autophagy in human cancer cell lines. researchgate.net However, other studies, particularly in triple-negative breast cancer (TNBC) cells, suggest that while Manumycin A induces cytoplasmic vacuolation and the expression of autophagy-related proteins like microtubule-associated protein 1 light chain 3 (LC3) and p62, this does not lead to a classic autophagic cell death. nih.gov In this model, inhibitors of autophagy failed to block cell death, indicating that autophagy may not be the primary death mechanism induced by Manumycin A. nih.govnih.gov The accumulation of p62 protein can also suggest an inhibition of autophagic flux rather than induction. nih.gov It is proposed that the observed vacuolation is a result of endoplasmic reticulum (ER) stress. nih.gov This highlights the context-dependent nature of Manumycin A's effects on cellular degradation pathways. youtube.com

Gene Expression Profile Modifications

Manumycin A can induce significant changes in the gene expression profiles of treated cells. These modifications underpin many of the phenotypic effects observed, such as apoptosis and cell cycle arrest.

In the model organism Caenorhabditis elegans, Manumycin A treatment led to the dose-dependent upregulation of genes encoding farnesyltransferase subunits (fnta and fntb). frontiersin.orgnih.gov More directly related to its pro-apoptotic effects, Manumycin A significantly up-regulated the expression of ced-4, the C. elegans homolog of the human apoptotic protease activating factor-1 (APAF-1), which is a key component of the apoptosome. nih.gov

In human cancer cells, Manumycin A's impact on gene expression is often linked to the regulation of transcription factors. For example, it can downregulate the expression of Sp1, a transcription factor that controls the expression of several proteins involved in cell survival and proliferation, such as cyclin D1, Mcl-1, and survivin. nih.gov Furthermore, studies have shown that Manumycin A can affect the expression of pro-inflammatory markers. researchgate.net Analysis of gene expression profiles has also been used to identify Manumycin A's potential as a proteasome inhibitor. nih.gov The discovery of novel manumycin-type biosynthetic gene clusters suggests that a variety of related compounds with potentially diverse effects on gene expression exist in nature. nih.gov

Biological Activities in in Vitro and Model Organism Systems

Antimicrobial Spectrum of Activity

Manumycin A exhibits notable activity against a variety of microorganisms, including bacteria and fungi. acs.orgresearchgate.net

Manumycin A has been shown to be active against Gram-positive bacteria. acs.org Studies have specifically investigated its efficacy against Staphylococcus aureus, a significant human pathogen. Research on humimycin analogs, which are structurally related to Manumycin A, demonstrated activity against a panel of 19 S. aureus strains, including multidrug-resistant (MDR) isolates. mdpi.com The minimum inhibitory concentration (MIC) values for some of these analogs against MDR S. aureus strain 4-171 were as low as 0.5 µg/mL, highlighting the potential of this class of compounds. mdpi.com The global threat of antibiotic resistance, particularly from pathogens like S. aureus, necessitates the exploration of novel antimicrobial agents. nih.gov

Table 1: Activity of Humimycin Analogs Against Multidrug-Resistant Staphylococcus aureus

| Analog | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Analog 13R | S. aureus strain 4-171 (MDR) | 0.5 |

| Analog 12S | S. aureus strain 4-171 (MDR) | 1.0 |

| Analog 12R | S. aureus strain 4-171 (MDR) | 2.0 |

Data sourced from a study on humimycin analogs against a panel of S. aureus isolates from bovine mastitis. mdpi.com

Manumycin A and its derivatives possess antifungal properties. acs.orgnih.gov One study found that a manumycin-type antibiotic was most effective against the plant pathogenic fungi Phytophthora capsici and Sclerotinia sclerotiorum, inhibiting the mycelial growth of the latter by more than 50% at a concentration of 100 μg/mL. acs.org Further investigations into its antifungal spectrum revealed its activity against clinical isolates of Aspergillus and Candida. nih.gov Broth microdilution assays determined the MICs of Manumycin A to be between 200 to 400 μM for Aspergillus isolates and 13 to 25 μM for Candida isolates. nih.gov These findings suggest that farnesyltransferase, a key enzyme in fungi, could be a viable target for developing new antifungal drugs. nih.gov

Table 2: Antifungal Activity of Manumycin A

| Fungal Genus | Number of Isolates | MIC Range (μM) |

| Aspergillus | 6 | 200 - 400 |

| Candida | 11 | 13 - 25 |

MIC (Minimal Inhibitory Concentration) values determined by broth microdilution assay. nih.gov

Manumycin A has shown significant efficacy against the obligate intracellular bacterium Anaplasma phagocytophilum, the causative agent of human granulocytic anaplasmosis. microbiologyresearch.orgnih.govnih.gov Studies have demonstrated that Manumycin A effectively blocks A. phagocytophilum infection in host cells such as HL-60 and RF/6A. microbiologyresearch.orgnih.gov The mechanism appears to involve the direct inactivation of the bacterium, which in turn reduces the activation of the host cell's extracellular signal-regulated kinase (ERK) pathway, a pathway necessary for successful infection. microbiologyresearch.orgnih.gov

Notably, treating the bacteria alone with Manumycin A significantly decreased their viability and infectivity. nih.gov In contrast, pre-treating the host cells did not inhibit bacterial infection, suggesting the compound's primary target is the bacterium itself rather than host cell machinery. microbiologyresearch.orgnih.gov This inhibitory effect occurs at concentrations much lower than those needed to affect mammalian cell signaling, indicating a potential therapeutic window. microbiologyresearch.orgnih.gov This was the first report of Manumycin A's biological activity against a Gram-negative bacterium. nih.gov

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Manumycin A is recognized for its anti-carcinogenic properties, exhibiting antiproliferative and pro-apoptotic effects across various cancer cell lines. spandidos-publications.comresearchgate.net

Manumycin A induces apoptosis and inhibits cell viability in malignant pleural mesothelioma (MPM) cell lines. spandidos-publications.comnih.gov In a study involving MSTO-211H and H28 MPM cells, Manumycin A inhibited cell viability in a concentration-dependent manner. spandidos-publications.com The half-maximal inhibitory concentration (IC50) values after 48 hours of incubation were 8.3 µM for MSTO-211H cells and 4.3 µM for H28 cells. nih.gov

The compound was shown to induce apoptosis through the regulation of the Sp1 transcription factor. spandidos-publications.com Downregulation of Sp1 by Manumycin A led to a decrease in Sp1-regulated proteins that promote cancer cell survival, such as cyclin D1, Mcl-1, and survivin. nih.gov Furthermore, Manumycin A triggered the mitochondria-related apoptotic pathway, evidenced by the depolarization of the mitochondrial membrane and modulation of apoptosis-related proteins like Bax and Bcl-xL. spandidos-publications.comnih.gov Treatment with Manumycin A at concentrations of 2.5, 5, and 10 µM led to a significant, dose-dependent increase in the apoptotic cell population, reaching up to 95.8% in MSTO-211H cells and 90.25% in H28 cells at the highest concentration. spandidos-publications.com

Table 3: Antiproliferative Activity of Manumycin A in Malignant Pleural Mesothelioma Cell Lines

| Cell Line | Histology | IC50 (48h) |

| MSTO-211H | Biphasic | 8.3 µM |

| H28 | Epithelioid | 4.3 µM |

IC50 (Half-maximal inhibitory concentration) values determined by MTS assay. spandidos-publications.comnih.gov

The antitumor effect of Manumycin A extends to prostate cancer. nih.govnih.govbohrium.com Studies on various prostate cancer cell lines, including the androgen-dependent LNCaP and the androgen-independent 22Rv1, DU145, and PC-3, have shown that Manumycin A significantly decreases cell viability in a dose-dependent manner. nih.govdovepress.com For instance, in LNCaP and 22Rv1 cells, modest cytotoxicity was observed at 8 μmol/L, with near-maximal cytotoxicity at concentrations above 32 μmol/L after 48 hours of treatment. nih.gov

The mechanism of action in prostate cancer cells involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov Manumycin A treatment leads to the activation of caspase-9 and subsequently caspase-3. nih.govbohrium.com This activation is linked to the regulation of the Bcl-2 family of proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov The use of a specific caspase-9 inhibitor was shown to protect the cancer cells from the apoptosis and cytotoxicity induced by Manumycin A, confirming the critical role of this pathway. nih.govnih.gov

Myeloma Cell Lines

Manumycin A has demonstrated pro-apoptotic effects on myeloma cells, particularly those resistant to Fas-induced apoptosis. nih.gov In vitro studies have shown that treatment with Manumycin A can overcome this resistance. nih.gov The mechanism involves the downregulation of FLICE/caspase-8-inhibitory protein (FLIP), a key anti-apoptotic protein. nih.gov By reducing FLIP expression, Manumycin A facilitates the activation of caspases, essential enzymes in the apoptotic cascade. nih.gov

Furthermore, Manumycin A has been observed to suppress the activity of the transcription factor NF-κB in myeloma cells. nih.gov NF-κB plays a crucial role in the survival, proliferation, and chemoresistance of these cancer cells. nih.gov The inhibition of this pathway contributes to the induction of apoptosis. nih.gov In fresh purified myeloma cells and the U266 cell line, treatment with Manumycin A led to the expression of the Apo2.7 antigen, an early marker of apoptosis. nih.gov This sensitization of Fas-resistant cells to apoptosis highlights the potential of Manumycin A in targeting survival pathways in multiple myeloma. nih.gov

Anaplastic Thyroid Cancer Cells

In studies involving anaplastic thyroid cancer (ATC) cell lines, Manumycin A has been shown to decrease the number of viable cells. nih.gov Its cytotoxic effects were observed across multiple ATC cell lines, including ARO, C643, DRO, Hth-74, KAT-4, and KAT-18. nih.gov Notably, Manumycin A enhances the cytotoxic effects of paclitaxel, a conventional chemotherapeutic agent, in all these cell lines. nih.gov

The mechanism of cell death induced by Manumycin A in ATC cells involves the induction of apoptosis. nih.govnih.gov This is characterized by the activation of caspase-3, cleavage of poly-(ADP-ribose)polymerase (PARP), and internucleosomal DNA fragmentation. nih.gov A key element in this process is the generation of reactive oxygen species (ROS), including nitric oxide and superoxide (B77818) anions. nih.govtandfonline.com The increase in ROS leads to oxidative stress, which in turn activates the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The activation of p38 MAPK is a critical step that precedes the release of cytochrome c from the mitochondria, ultimately triggering the intrinsic apoptotic pathway. nih.gov Quenching of ROS with N-acetyl-L-cysteine was found to prevent cytochrome c release, confirming the central role of oxidative stress in Manumycin A-induced apoptosis in ATC cells. nih.gov

| Cell Line | Observed Effects of Manumycin A | Reference |

| ARO | Decreased cell viability, enhanced cytotoxic effect of paclitaxel, induction of apoptosis. | nih.gov |

| C643 | Decreased cell viability, enhanced cytotoxic effect of paclitaxel. | nih.gov |

| DRO | Decreased cell viability, enhanced cytotoxic effect of paclitaxel. | nih.gov |

| Hth-74 | Decreased cell viability, enhanced cytotoxic effect of paclitaxel. | nih.gov |

| KAT-4 | Decreased cell viability, enhanced cytotoxic effect of paclitaxel, induction of apoptosis. | nih.gov |

| KAT-18 | Decreased cell viability, enhanced cytotoxic effect of paclitaxel. | nih.gov |

Colorectal Cancer Cells

In colorectal cancer (CRC) cell lines, such as SW480 and Caco-2, Manumycin A has been found to significantly inhibit proliferation and induce apoptosis in a time- and dose-dependent manner. nih.govnih.gov A primary mechanism underlying these effects is the increased generation of reactive oxygen species (ROS). nih.gov

The elevation in intracellular ROS levels contributes to the inhibition of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway, a critical pathway for cell survival and proliferation. nih.govnih.gov Manumycin A treatment leads to a decrease in the phosphorylation of both PI3K and AKT. nih.gov This is accompanied by a reduction in the expression of downstream targets like caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov The use of the antioxidant N-acetyl-l-cysteine (NAC) was shown to attenuate the inhibitory effect of Manumycin A on the PI3K-AKT pathway, confirming the role of ROS in this process. nih.gov

| Cell Line | Observed Effects of Manumycin A | Reference |

| SW480 | Inhibition of proliferation, induction of apoptosis, increased ROS production, inhibition of PI3K-AKT pathway. | nih.gov |

| Caco-2 | Inhibition of proliferation, induction of apoptosis, increased ROS production, inhibition of PI3K-AKT pathway. | nih.gov |

| HCT116 | Induction of DNA damage via generation of ROS. | nih.gov |

Anti-Inflammatory Properties (In Vitro Studies)

Manumycin A exhibits notable anti-inflammatory properties, as demonstrated in in vitro studies. nih.govnih.gov These effects are largely attributed to its ability to modulate the production of inflammatory mediators. nih.gov

Downregulation of Pro-Inflammatory Cytokines (IL-1β, TNFα)

In studies using human monocytes, specifically the THP-1 cell line, Manumycin A has been shown to downregulate the release of several pro-inflammatory cytokines. nih.gov When these cells were stimulated with tumor necrosis factor-alpha (TNFα), Manumycin A dose-dependently inhibited the production of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov This inhibition occurred at concentrations that did not affect cell viability. nih.gov The downregulation was also observed at the mRNA level for IL-1β and IL-6. nih.gov While Manumycin A's effect is studied in TNFα-stimulated cells, its direct impact on TNFα production itself is a key area of its anti-inflammatory profile.

| Cell System | Cytokine | Effect of Manumycin A | Reference |

| TNFα-stimulated THP-1 cells | IL-1β | Downregulation of production and mRNA expression. | nih.gov |

| TNFα-stimulated peripheral blood monocytes | IL-1β | Inhibition of production. | nih.gov |

| TNFα-stimulated THP-1 cells | IL-6 | Downregulation of production and mRNA expression. | nih.gov |

| TNFα-stimulated peripheral blood monocytes | IL-6 | Inhibition of production. | nih.gov |

| TNFα-stimulated THP-1 cells | IL-8 | Inhibition of production. | nih.gov |

| TNFα-stimulated peripheral blood monocytes | IL-8 | Inhibition of production. | nih.gov |

Effects on Developmental Processes in Model Organisms

The effects of Manumycin A on developmental processes have been investigated in model organisms such as the nematode Caenorhabditis elegans. nih.govresearchgate.net While initially recognized as a farnesyltransferase inhibitor, studies in C. elegans suggest that its biological effects may be broader. researchgate.net

Inhibition of Insect Development

Manumycin A has demonstrated notable effects on the development of certain insect species. Research has indicated its role as a developmental restrictor in the larval stages of Pieris brassicae (the large white butterfly) and Epilachna varivestis (the Mexican bean beetle). researchgate.net When applied as a 0.05% solution, Manumycin A was shown to impede the normal developmental progression of the larvae of these insects. researchgate.net In addition to its developmental inhibitory properties, Manumycin A is also recognized for its general insecticidal activity. researchgate.net

Apoptosis Induction in Caenorhabditis elegans

In the model organism Caenorhabditis elegans, a nematode worm, Manumycin A has been shown to induce programmed cell death, or apoptosis. This effect is mediated through the upregulation of key genes involved in the apoptotic pathway. Specifically, Manumycin A treatment leads to a significant, dose-dependent increase in the expression of the ced-4 gene, which is a crucial component of the C. elegans cell death machinery. frontiersin.org The induction of ced-4 expression by Manumycin A highlights a specific molecular mechanism by which this compound can trigger apoptosis in this model organism.

Table 1: Effect of Manumycin A on ced-4 Gene Expression in C. elegans

| Manumycin A Concentration (µM) | Fold Increase in ced-4 Expression |

| 3 | ~27 |

| 10 | ~50 |

| 25 | ~123 |

Data extracted from studies on the dose-dependent effect of Manumycin A on apoptosis-related gene expression in C. elegans. frontiersin.org

Antiprotozoal Activity (Trypanosoma brucei)

Manumycin A has exhibited potent activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. nih.gov In laboratory settings, Manumycin A is effective against both the bloodstream and procyclic (insect) forms of the parasite. nih.gov The mechanism of its trypanocidal action is complex; it has been shown to disrupt the prenylation of several polypeptides within the parasite. nih.gov Furthermore, morphological studies have revealed that Manumycin A inflicts significant damage to the mitochondria of T. brucei. nih.gov Despite its potent in vitro activity, studies in mouse models of trypanosomiasis indicated that Manumycin A did not lead to a cure of the infection. nih.gov

Cardioprotective and Anti-Atherosclerotic Effects (Model Organism Studies)

Studies utilizing model organisms have suggested that Manumycin A possesses cardioprotective and anti-atherosclerotic properties. These effects are linked to its ability to inhibit farnesyltransferase, an enzyme involved in processes that contribute to the development of atherosclerosis.

In a significant study using apolipoprotein E-deficient (apoE-deficient) mice, a well-established model for atherosclerosis research, Manumycin A demonstrated a clear ability to prevent the development of atherosclerotic plaques. researchgate.net Treatment with Manumycin A over a 22-week period resulted in a substantial reduction in the size of fatty streak lesions in the aortic sinus to 43% of that observed in untreated mice. researchgate.net This anti-atherogenic effect was achieved without altering plasma total cholesterol levels. researchgate.net

A key mechanism underlying this protective effect is the reduction of oxidative stress. Manumycin A treatment was associated with a decrease in superoxide production and reduced immunoreactivity for nitrotyrosine, a marker of oxidative damage. researchgate.net

Table 2: Effects of Manumycin A on Atherosclerosis in apoE-Deficient Mice

| Parameter | Vehicle-Treated (Control) | Manumycin A-Treated | Percentage Reduction |

| Fatty Streak Lesion Size | 100% | 43% | 57% |

| α-Smooth Muscle Actin-Positive Area | 100% | 29% | 71% |

This table summarizes the significant reduction in key markers of atherosclerosis in apoE-deficient mice following treatment with Manumycin A. researchgate.net

Strain Engineering and Production Optimization of Manumycin a from Streptomyces Parvulus

Fermentation Parameters and Culture Conditions

The physical environment of the fermentation process, including the duration of incubation, temperature, and pH of the medium, plays a pivotal role in the growth of Streptomyces parvulus and its production of Manumycin A.

The duration of the fermentation process directly correlates with the yield of Manumycin A. Studies have shown that antibiotic activity from Streptomyces parvulus strain sankarensis-A10 begins to be detectable after 72 hours of fermentation. ijpsonline.com The production reaches its peak after 168 hours (7 days) of incubation, after which the fermentation is typically terminated to maximize the harvest. ijpsonline.com